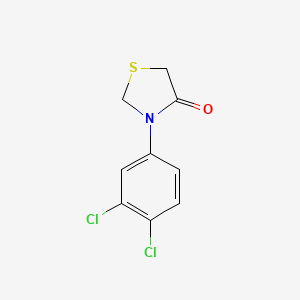

3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one

Descripción

3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring substituted with a 3,4-dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NOS/c10-7-2-1-6(3-8(7)11)12-5-14-4-9(12)13/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWKFDZVNRYFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The reaction conditions often include the use of a suitable acid catalyst and heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The electron-withdrawing 3,4-dichlorophenyl group activates specific positions on the thiazolidinone ring for nucleophilic substitution. For example:

-

Aminolysis : Reaction with primary or secondary amines under reflux conditions in polar aprotic solvents (e.g., DMF) replaces the chlorine atoms on the phenyl ring or modifies the thiazolidinone structure.

-

Hydrolysis : Alkaline hydrolysis (e.g., NaOH in ethanol) cleaves the thiazolidinone ring, yielding substituted thiourea derivatives .

Table 1: Nucleophilic Substitution Reactions

Cycloaddition Reactions

The thiazolidinone ring participates in [3+2] cycloadditions, forming fused heterocyclic systems:

-

With Dipolarophiles : Reacts with nitrile oxides or azides under microwave irradiation to generate isoxazoline or triazoline hybrids.

-

Diels-Alder Reactions : The electron-deficient dichlorophenyl group enhances reactivity as a dienophile in Diels-Alder reactions with conjugated dienes .

Table 2: Cycloaddition Reactions

Condensation Reactions

The compound undergoes condensation with aldehydes or ketones to form Schiff base intermediates, which are precursors for bioactive derivatives:

-

With Aromatic Aldehydes : Condensation in ethanol under acidic catalysis (e.g., acetic acid) yields arylidene-thiazolidinones .

-

With Heterocyclic Ketones : Forms fused heterocycles (e.g., pyrazolyl-thiazolidinones) under solvent-free conditions .

Table 3: Condensation Reactions

Oxidation and Reduction Reactions

-

Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the thiazolidinone sulfur to sulfoxide or sulfone derivatives, altering biological activity.

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the C=N bond in Schiff base derivatives to secondary amines .

Ring-Opening and Rearrangement

-

Acid-Catalyzed Ring Opening : Concentrated HCl cleaves the thiazolidinone ring, producing mercaptoacetic acid and 3,4-dichloroaniline derivatives .

-

Thermal Rearrangement : Heating above 150°C induces ring contraction to thiazole derivatives via loss of CO₂ .

Key Mechanistic Insights

-

The dichlorophenyl group enhances electrophilicity at C-5 of the thiazolidinone ring, facilitating nucleophilic attacks.

-

The thione group (if present in analogs) stabilizes transition states during cycloadditions via sulfur lone-pair participation.

Aplicaciones Científicas De Investigación

Anticancer Properties

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism of Action : Thiazolidin-4-ones have been reported to inhibit cell division cycle 25 phosphatases (CDC25), which are crucial for cell cycle regulation. For instance, one study identified a derivative that inhibited CDC25A with an IC50 of 6.2 μM, leading to growth arrest in MCF7 and MDA-MB-231 breast cancer cells .

| Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|

| 6 | CDC25A | 6.2 | Growth arrest in cancer cells |

| 7c | COX-2 | 0.42 | Anti-inflammatory activity |

Antimicrobial Activity

The antimicrobial potential of thiazolidin-4-one derivatives has been documented against a range of pathogens, including bacteria and fungi.

- Antibiofilm Activity : Recent studies have highlighted the antibiofilm properties of these compounds, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). For example, certain derivatives exhibited biofilm inhibition concentrations (BICs) as low as 2.22 µg/mL against MRSA .

| Pathogen | BIC (µg/mL) |

|---|---|

| MRSA | 2.22 |

| VRE | 3.05 |

| Klebsiella pneumoniae | 3.25 |

| Escherichia coli | 2.03 |

Anti-inflammatory Effects

Thiazolidin-4-one derivatives have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX).

- Example Study : A series of novel thiazolidin-4-one derivatives demonstrated significant inhibition of COX-2 activity, with some compounds showing better gastrointestinal safety profiles compared to traditional NSAIDs like indomethacin .

Diabetes Management

Thiazolidin-4-one derivatives are recognized for their potential in managing diabetes through their action on peroxisome proliferator-activated receptors (PPARs).

- Glitazones : Compounds such as pioglitazone and rosiglitazone are well-known thiazolidinediones used in clinical settings to improve insulin sensitivity .

HIV Treatment

While some thiazolidinone derivatives have shown activity against HIV, research indicates that many synthesized compounds may lack sufficient potency against the virus . Ongoing studies aim to optimize these compounds for better efficacy.

Synthesis and Evaluation

Recent studies have focused on synthesizing new thiazolidin-4-one derivatives with enhanced biological activity.

- Synthesis Method : A one-pot synthesis method involving aromatic amines and mercaptoacetic acid has been developed to create various thiazolidinone derivatives with promising biological profiles .

In Vivo Studies

In vivo evaluations have demonstrated that certain thiazolidin-4-one derivatives can significantly reduce tumor volumes in animal models while exhibiting moderate toxicity towards normal cells .

Mecanismo De Acción

The mechanism of action of 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with essential metabolic processes in microorganisms.

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-Dichlorophenylhydrazine hydrochloride

- 3,4-Dichlorophenyl isocyanate

- 3,4-Dichlorophenyl-1,1-dimethylurea

Uniqueness

3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts specific chemical and biological properties

Actividad Biológica

3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a heterocyclic compound recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the 3,4-dichlorophenyl group significantly influences the compound's biological properties.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that certain derivatives could reduce cell viability in melanoma and breast cancer cells by 42% to 73% at a concentration of 10 µM . The compound's mechanism may involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

| Compound | Cancer Cell Line | Inhibition (%) at 10 µM |

|---|---|---|

| This compound | Melanoma | 73% |

| This compound | Breast Cancer | 42% |

Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has been extensively studied. The compound demonstrated antibacterial activity against multi-drug resistant strains such as Staphylococcus aureus and antifungal activity against Cryptococcus neoformans. For example, it completely inhibited the growth of C. neoformans at a concentration of 32 µg/mL . Moreover, certain derivatives exhibited biofilm inhibition properties against S. aureus with a percentage inhibition of up to 54% .

Table 2: Antimicrobial Activity

| Compound | Microorganism | Concentration (µg/mL) | Activity |

|---|---|---|---|

| This compound | S. aureus (ATCC 43300) | 32 | Slightly Active |

| This compound | C. neoformans | 32 | Fully Inhibited |

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazolidin-4-one derivatives have shown promise in various other therapeutic areas:

- Antidiabetic : Some compounds enhance glucose uptake in insulin-resistant models .

- Anti-inflammatory : Exhibiting potential in reducing inflammation markers.

- Antioxidant : Acting as free radical scavengers.

Structure-Activity Relationship (SAR)

The pharmacological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. Substituents on the phenyl ring play a crucial role in modulating activity:

- Halogen Substituents : The presence of halogen groups enhances lipophilicity and biological membrane permeability without significant toxicity .

- Alkyl Groups : Alkylation at specific positions can improve anticancer efficacy.

Case Studies

A notable study synthesized a series of thiazolidinone derivatives and evaluated their biological activities against various cancer cell lines and microbial strains. The results indicated that compounds with halogenated aryl substitutions exhibited enhanced antimicrobial and anticancer activities compared to their non-halogenated counterparts .

Q & A

Q. What are the standard synthetic routes for 3-(3,4-Dichlorophenyl)-1,3-thiazolidin-4-one, and how can reaction conditions be optimized for improved yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation of 3,4-dichlorophenylamine with thioglycolic acid or its derivatives. Optimization involves adjusting reaction temperature (80–100°C), solvent selection (e.g., ethanol or toluene), and catalyst use (e.g., β-cyclodextrin-SO3H for solvent-free conditions). Yields can exceed 75% by controlling stoichiometry and reflux duration . Environmentally friendly protocols, such as HCl and methanol recovery during synthesis, further enhance sustainability .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they reveal?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the thiazolidinone carbonyl carbon at δ ~170 ppm and aromatic protons (δ 7.2–7.4 ppm) from the dichlorophenyl group. Coupling constants (e.g., J = 15.8 Hz for axial protons) confirm stereochemistry .

- IR Spectroscopy : A strong C=O stretch at 1655–1660 cm⁻¹ and C–S absorption at 650–700 cm⁻¹ validate the thiazolidinone core .

Q. How is X-ray crystallography employed to resolve the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P1) with unit cell parameters a = 7.131 Å, b = 8.154 Å, c = 16.671 Å. The thiazolidinone ring adopts a slightly puckered conformation, and intermolecular Cl···S interactions stabilize the lattice .

Advanced Research Questions

Q. How can conflicting NMR or crystallographic data be resolved during structural elucidation?

Methodological Answer:

- NMR Discrepancies : Compare coupling constants and chemical shifts with analogous compounds (e.g., 3-cyclohexyl derivatives). For example, a δ ~5.5 ppm doublet (J = 1.6 Hz) corresponds to the thiazolidinone C2 proton .

- Crystallographic Ambiguities : Use density functional theory (DFT) to model electronic environments and validate torsion angles (e.g., C11–S2–C12–N3 = 17.6° in the crystal lattice) .

Q. What green chemistry strategies enhance the sustainability of synthesizing this compound?

Methodological Answer:

- Solvent-Free Synthesis : β-Cyclodextrin-SO3H catalyzes cyclocondensation under microwave irradiation, reducing waste .

- By-Product Recovery : HCl and methanol are efficiently reclaimed during synthesis, minimizing environmental impact .

Q. How do substituents on the phenyl ring influence the compound’s reactivity and physical properties?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity of the thiazolidinone carbonyl, enhancing reactivity in nucleophilic additions. Melting points rise with halogen substitution (e.g., 87–89°C for fluorophenyl vs. 62–65°C for chlorophenyl derivatives) .

- Steric Effects : Bulky substituents (e.g., cyclohexyl) reduce ring puckering, as seen in crystallographic torsion angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.